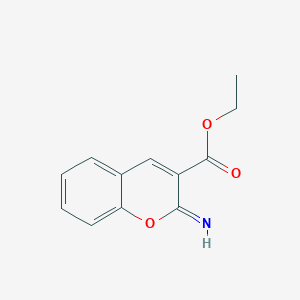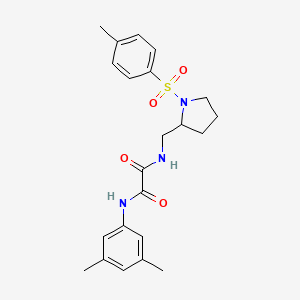
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as DPO, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DPO is a derivative of oxalamide and has been synthesized using various methods.
Scientific Research Applications
Catalytic Applications
- Copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes have been facilitated by ligands similar to the compound . These reactions lead to the formation of internal alkynes, showcasing the potential of such compounds in synthetic organic chemistry for the construction of complex molecules (Chen et al., 2023).
Synthetic Methodology
- Novel synthetic approaches involving oxalamide derivatives for generating N-(2-carboxyphenyl)aryloxalmonoamides highlight the utility of oxalamide compounds in creating anthranilic acid derivatives and oxalamides, indicating their potential in pharmaceutical synthesis (Mamedov et al., 2016).
Structural and Electronic Studies
- Spectroscopic and structural investigations of derivatives related to the mentioned compound have been conducted, with a focus on understanding the impact of methyl groups on intermolecular interactions. Such studies are crucial for the design of materials with specific electronic and optical properties (Akram et al., 2020).
Supramolecular Chemistry
- Hydrogen-bonded supramolecular networks involving oxalamide compounds demonstrate their potential in the design of complex molecular architectures. These structures are of interest for their potential applications in materials science and molecular recognition (Lee, 2010).
Pharmaceutical Research
- In the realm of pharmaceutical sciences, oxalamide derivatives have been explored for their anticonvulsant activities. Such research underscores the therapeutic potential of oxalamide compounds in developing new treatments for epilepsy and related disorders (Nikalje et al., 2012).
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-15-6-8-20(9-7-15)30(28,29)25-10-4-5-19(25)14-23-21(26)22(27)24-18-12-16(2)11-17(3)13-18/h6-9,11-13,19H,4-5,10,14H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKONTNGMVOVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

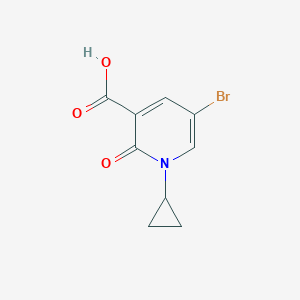
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)
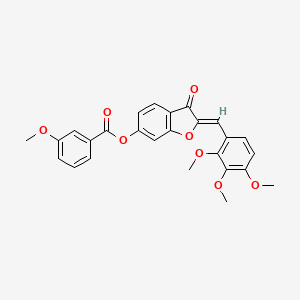
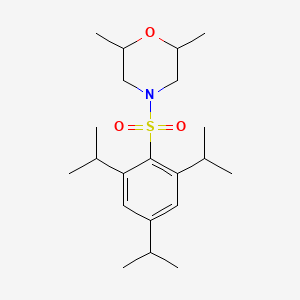
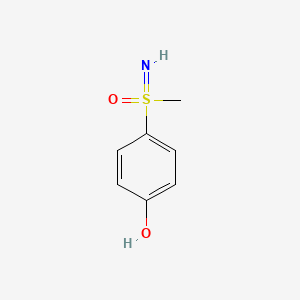
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
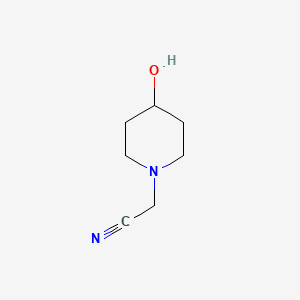
![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)
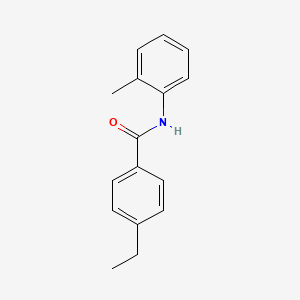
![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)
